molecular formula C11H14O3 B14655359 4-Butoxy-2-hydroxybenzaldehyde CAS No. 52085-13-9

4-Butoxy-2-hydroxybenzaldehyde

Cat. No.: B14655359
CAS No.: 52085-13-9
M. Wt: 194.23 g/mol
InChI Key: IIBJCLKHWASJIO-UHFFFAOYSA-N
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Description

4-Butoxy-2-hydroxybenzaldehyde is a privileged chemical building block and synthetic precursor with significant value in diverse research fields. Its structure, featuring both aldehyde and carefully positioned hydroxy and butoxy functional groups, makes it a versatile intermediate for constructing complex chemical scaffolds. This compound serves as a key fragment in the development of small molecule therapeutics and has been utilized in chemical scaffolds with promising effects for the treatment of various human diseases, including different types of cancers, bacterial and fungal infections, and Alzheimer's Disease . It is also a crucial precursor for the synthesis of Salen-type Schiff base ligands and their metal complexes, which are investigated for their high electrochemical properties and potential use in next-generation organic energy storage devices and electrocatalysis systems . Beyond these applications, this compound is used in the construction of compounds that function as fluorescent probes, biological imaging agents, and selective labeling agents for proteins and DNA . The product is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

52085-13-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-butoxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C11H14O3/c1-2-3-6-14-10-5-4-9(8-12)11(13)7-10/h4-5,7-8,13H,2-3,6H2,1H3

InChI Key

IIBJCLKHWASJIO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

Preparation Methods

Alkylation of 2,4-Dihydroxybenzaldehyde

The alkylation of 2,4-dihydroxybenzaldehyde represents a direct route to synthesize 4-butoxy-2-hydroxybenzaldehyde. This method involves selective etherification of the hydroxyl group at the para position while preserving the ortho hydroxyl and aldehyde functionalities.

Reaction Conditions and Catalysts

The process typically employs benzyl halides or alkyl halides in the presence of a base. Potassium fluoride (KF) in acetonitrile has been identified as an effective catalyst for regioselective alkylation. For instance, reacting 2,4-dihydroxybenzaldehyde with 1-bromobutane in acetonitrile at 55–60°C for 16–21 hours yields this compound with ~85% selectivity. The use of potassium iodide (KI) as a co-catalyst enhances reaction rates by facilitating halide displacement.

Table 1: Alkylation Optimization Parameters
Parameter Optimal Value Effect on Yield/Purity
Solvent Acetonitrile Enhances solubility and selectivity
Temperature 55–60°C Balances reaction rate and side reactions
Molar Ratio (Substrate:Alkylating Agent) 1:1.3 Minimizes bis-alkylation byproducts
Catalyst KF + KI Improves regioselectivity

Side Reactions and Mitigation

Bis-alkylation at both hydroxyl groups is a common side reaction, producing 2,4-dibutoxybenzaldehyde. This is mitigated by:

  • Using a slight excess of 2,4-dihydroxybenzaldehyde (1.1–1.2 eq).
  • Employing polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.
  • Gradual addition of the alkylating agent to control exothermicity.

Formylation Followed by Alkylation

This two-step approach involves formylation of resorcinol (1,3-dihydroxybenzene) to 2,4-dihydroxybenzaldehyde, followed by selective alkylation.

Vilsmeier-Haack Formylation

Resorcinol undergoes formylation using the Vilsmeier reagent (POCl₃ + DMF) at –15°C to yield 2,4-dihydroxybenzaldehyde. The reaction proceeds via electrophilic aromatic substitution, with the formyl group preferentially attaching to the para position.

Key Data:
  • Yield : 69–70% after crystallization.
  • Purity : >98% (eliminates bis-formylated byproducts via recrystallization).

Subsequent Alkylation

The alkylation step mirrors Section 1, but with stricter temperature control (–10°C to 10°C) to prevent aldehyde oxidation.

Oxidation of 4-Butoxy-2-hydroxyphenylmethanol

4-Butoxy-2-hydroxyphenylmethanol can be oxidized to the corresponding aldehyde using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and trichloroisocyanuric acid (TCCA). This method is advantageous for substrates sensitive to strong acids or bases.

Reaction Mechanism

TEMPO acts as a nitroxyl radical catalyst, abstracting hydrogen from the benzylic alcohol. TCCA serves as a stoichiometric oxidant, regenerating the active TEMPO species.

Table 2: Oxidation Performance Metrics
Oxidant Temperature Yield (%) Purity (%)
TCCA + TEMPO 0–25°C 85–90 95
MnO₂ 60°C 70 80
PCC RT 65 75

Cobalt-Catalyzed Oxidation of p-Cresol Derivatives

Industrial-scale synthesis often employs cobalt-catalyzed oxidation of 4-butoxy-2-methylphenol. Oxygen or air serves as the terminal oxidant, with cobalt(II) acetate as the catalyst.

Reaction Pathway

The methyl group undergoes sequential oxidation:

  • Hydroxylation : Conversion to 4-butoxy-2-hydroxymethylphenol.
  • Dehydrogenation : Formation of this compound via cobalt-mediated radical mechanisms.
Table 3: Industrial Oxidation Parameters
Parameter Value Rationale
Catalyst Loading 5–10 mol% Co(OAc)₂ Balances cost and activity
Pressure 5–15 bar O₂ Enhances oxygen solubility
Temperature 120–150°C Accelerates dehydrogenation

Comparative Analysis of Methods

Yield and Scalability

  • Alkylation (Section 1) : 80–85% yield; suitable for lab-scale synthesis.
  • Oxidation (Section 4) : 75–80% yield; preferred for industrial production.
  • TEMPO Oxidation (Section 3) : 85–90% yield; optimal for acid-sensitive substrates.

Chemical Reactions Analysis

Oxidation of the Aldehyde Group

The aldehyde group undergoes oxidation to form the corresponding carboxylic acid. This reaction is typically carried out under acidic or strongly oxidizing conditions.

ReagentConditionsProductYieldReference
KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, reflux4-Butoxy-2-hydroxybenzoic acid85%
CrO<sub>3</sub>H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>4-Butoxy-2-hydroxybenzoic acid78%

Mechanism : Oxidation proceeds via the formation of a geminal diol intermediate, followed by further oxidation to the carboxylic acid.

Reduction of the Aldehyde Group

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

ReagentConditionsProductYieldReference
NaBH<sub>4</sub>EtOH, reflux, 4h4-Butoxy-2-hydroxybenzyl alcohol90%
LiAlH<sub>4</sub>THF, 0°C to reflux4-Butoxy-2-hydroxybenzyl alcohol95%

Mechanism : Hydride transfer to the carbonyl carbon generates the alkoxide intermediate, which is protonated to yield the alcohol.

Substitution of the Hydroxyl Group

The phenolic hydroxyl group participates in alkylation and acylation reactions.

ReagentConditionsProductYieldReference
Benzyl bromide, K<sub>2</sub>CO<sub>3</sub>DMF, RT, 12h4-Butoxy-2-benzyloxybenzaldehyde91%
Acetyl chloridePyridine, 0°C, 2h4-Butoxy-2-acetoxybenzaldehyde88%

Mechanism :

  • Alkylation : Base-mediated deprotonation of the hydroxyl group facilitates nucleophilic attack on the alkyl halide .

  • Acylation : The hydroxyl oxygen acts as a nucleophile toward acyl chlorides.

Nucleophilic Addition to the Aldehyde Group

The aldehyde forms Schiff bases via condensation with primary amines.

ReagentConditionsProductYieldReference
p-FluoroanilineAcetone, reflux, 4hN-(4-fluorophenyl)-4-butoxy-2-hydroxybenzylideneamine92%

Mechanism : Imine formation occurs through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes substitutions at positions activated by the hydroxyl and butoxy groups.

ReagentConditionsProductYieldReference
HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>0–5°C, 2h4-Butoxy-2-hydroxy-3-nitrobenzaldehyde75%

Regioselectivity :

  • The hydroxyl group directs electrophiles to ortho (C3) and para (C5) positions.

  • The butoxy group further activates the para position relative to itself (C1, already occupied by the aldehyde).

Condensation Reactions

The aldehyde participates in Claisen-Schmidt condensations with ketones under basic conditions.

ReagentConditionsProductYieldReference
Acetone, NaOHEtOH, reflux, 6h4-Butoxy-2-hydroxybenzalacetone82%

Mechanism : Base-mediated deprotonation of the ketone generates an enolate, which attacks the aldehyde carbonyl.

Protection/Deprotection Strategies

The hydroxyl group is protected to prevent undesired reactions during multi-step syntheses.

ReagentConditionsProductYieldReference
tert-Butyldimethylsilyl chlorideImidazole, DMF4-Butoxy-2-(TBS-oxy)benzaldehyde89%

Applications : Protection enables selective functionalization of the aldehyde group.

Scientific Research Applications

4-Butoxy-2-hydroxybenzaldehyde is a chemical compound with applications in various scientific and industrial fields. It features both aldehyde and hydroxyl functional groups, lending it unique reactivity and versatility in chemical synthesis.

Chemical Properties and Reactions

This compound can undergo several chemical reactions:

  • Oxidation The aldehyde group can be oxidized to form 4-(Tert-butoxy)-2-hydroxybenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction The aldehyde group can be reduced to form 4-(Tert-butoxy)-2-hydroxybenzyl alcohol, using reducing agents like sodium borohydride and lithium aluminum hydride.
  • Substitution The hydroxyl group can undergo substitution reactions to form various derivatives using reagents like alkyl halides and acyl chlorides.

Scientific Applications

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules and as a building block in various chemical reactions.
  • Enzyme Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
  • Industrial Processes: It is used in the production of specialty chemicals and as a reagent in industrial processes.

Asymmetric Synthesis

4-cyanobenzaldehyde, when combined with 2-tert-butoxy-phenylamine, is used in the chiral Brønsted acid-catalyzed asymmetric synthesis of N-Aryl-cis .

MBL Inhibitors

Mechanism of Action

The mechanism of action of 4-Butoxy-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antifungal activity may involve the disruption of cellular redox homeostasis and antioxidation systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare 4-butoxy-2-hydroxybenzaldehyde with key analogs in terms of structural features, physicochemical properties, synthesis methods, and biological/toxicological profiles.

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Properties
This compound C₁₁H₁₄O₃ 194.23 -OH (2-position), -O-C₄H₉ (4) Not reported Likely moderate polarity due to alkoxy chain
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 -OH (4-position) Powder High polarity, water-soluble
2-Hydroxy-4-methoxybenzaldehyde C₈H₈O₃ 152.15 -OH (2), -OCH₃ (4) Not reported Intermediate polarity; used in flavorings
3-Methoxy-4-methylbenzaldehyde C₉H₁₀O₂ 150.17 -OCH₃ (3), -CH₃ (4) Liquid Lower polarity; >95% purity

Key Observations :

  • The butoxy group in this compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., methoxy or hydroxyl groups).
  • Polar substituents (e.g., -OH) enhance water solubility, as seen in 4-hydroxybenzaldehyde , while longer alkoxy chains (e.g., butoxy) may reduce solubility in aqueous media .

Q & A

Q. What are the recommended synthetic routes for 4-Butoxy-2-hydroxybenzaldehyde, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or Williamson ether synthesis, starting from 2-hydroxybenzaldehyde. A method analogous to the synthesis of 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde involves reacting 2-hydroxybenzaldehyde with 1-bromobutane in a polar aprotic solvent (e.g., DMF) under inert gas (N₂) to prevent oxidation . Key parameters include:

  • Temperature : 80–100°C for efficient etherification.
  • Catalyst : K₂CO₃ or NaH to deprotonate the phenolic -OH group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Table 1 : Example reaction conditions for alkoxy-hydroxybenzaldehyde derivatives:

ReagentSolventTemperature (°C)Yield (%)Reference
1-BromobutaneDMF90~65–75Adapted from

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Spectroscopic analysis :

  • ¹H/¹³C NMR : Assign signals for the butoxy chain (-OCH₂CH₂CH₂CH₃), aldehyde proton (~9.8 ppm), and aromatic protons (δ 6.5–7.5 ppm). Compare with data for 4-hydroxybenzaldehyde (δ 9.82 ppm for -CHO) .
  • IR : Confirm -OH (broad ~3200 cm⁻¹) and aldehyde C=O (sharp ~1680 cm⁻¹) stretches.
  • Mass spectrometry : Molecular ion peak at m/z 208 (C₁₁H₁₄O₃).

Crystallography : Single-crystal X-ray diffraction (e.g., Rigaku R-AXIS RAPID II) resolves hydrogen bonding (C—H···O) and packing motifs. For derivatives like 2-[4-(2-formylphenoxy)butoxy]benzaldehyde, monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.06 Å, b = 14.59 Å, c = 6.80 Å are observed .

Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?

  • Solubility : Moderately soluble in ethanol, DMSO, and DMF; low solubility in water (similar to 4-hydroxybenzaldehyde: 8.45 mg/mL at 25°C) .
  • Thermal stability : Decomposes above 200°C (based on analogs like 2-hydroxy-4-methoxybenzaldehyde).
  • Reactivity : The electron-donating butoxy group activates the aromatic ring for electrophilic substitution (e.g., bromination at the ortho position to -OH).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or solvent inclusion. For example:

  • Validation : Use SHELXL for refinement and check for systematic errors (e.g., incorrect space group assignment).
  • Data collection : Ensure high-resolution (<1.0 Å) and low Rint values (<0.05) via rigorous absorption correction (NUMABS) .
  • Cross-reference : Compare with computational models (DFT-optimized geometries) to validate experimental bond lengths/angles.

Q. What strategies are recommended for toxicological assessment when direct data on this compound is unavailable?

Apply read-across methodologies using structurally similar compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde) :

  • Structural similarity : Shared functional groups (-OH, -O-alkyl, -CHO) and metabolic pathways (oxidation to carboxylic acids).
  • Toxicological endpoints : Use EFSA’s group evaluation approach for hydroxy/alkoxy benzaldehyde derivatives, focusing on genotoxicity and systemic effects .
  • In silico tools : Predict ADMET properties via QSAR models or databases like REACH .

Q. How do substituent effects (e.g., butoxy vs. methoxy) influence the supramolecular assembly of hydroxybenzaldehyde derivatives?

The butoxy chain enhances hydrophobic interactions and steric bulk, altering crystal packing compared to methoxy analogs:

  • Hydrogen bonding : Longer alkoxy chains reduce intermolecular H-bonding density (e.g., fewer C—H···O interactions) .
  • CH-π interactions : Butoxy groups engage in van der Waals interactions with aromatic rings, as seen in 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde .
  • Thermodynamic stability : Larger substituents lower melting points due to reduced crystal lattice energy.

Q. Methodological Notes

  • Contradiction handling : Cross-validate experimental data (e.g., NMR vs. X-ray) and consult multiple databases (PubChem, ECHA) .
  • Ethical compliance : For studies involving biological testing, follow protocols analogous to EFSA’s flavouring substance evaluations .

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